molecular formula C19H21BrN2O B248102 N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

Cat. No. B248102
M. Wt: 373.3 g/mol
InChI Key: MXZOQPCVEZLXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide, also known as BDB or benzodioxolylbutanamine, is a chemical compound that belongs to the phenethylamine and amphetamine classes. BDB is a psychoactive drug that has been studied for its potential use in the treatment of depression and anxiety disorders.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This effect is similar to that of other psychoactive drugs, such as MDMA (ecstasy). N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide also has a weak affinity for serotonin and dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to cause a release of serotonin and dopamine in the brain, which can lead to feelings of euphoria, increased sociability, and heightened sensory perception. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has also been shown to have anxiolytic and antidepressant effects in animal models. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can also cause adverse effects, such as hyperthermia, hypertension, and tachycardia.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been used in animal studies to investigate its potential therapeutic effects on depression and anxiety disorders. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is a psychoactive drug and has the potential for abuse, which limits its use in clinical research. Additionally, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can cause adverse effects, which must be carefully monitored in animal studies.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide. One area of interest is the development of analogs of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide that have improved therapeutic potential and reduced adverse effects. Another area of interest is the investigation of the long-term effects of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide use on the brain and behavior. Additionally, further research is needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in human clinical trials.
Conclusion
In conclusion, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is a psychoactive drug that has been studied for its potential therapeutic effects on depression and anxiety disorders. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide acts as a serotonin and dopamine releaser and has anxiolytic and antidepressant effects in animal models. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can also cause adverse effects, which must be carefully monitored in animal studies. Further research is needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in human clinical trials and to investigate its potential as a treatment for depression and anxiety disorders.

Synthesis Methods

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylphenylacetic acid with 1,3-dimethoxybenzene in the presence of a dehydrating agent. The resulting product is then reduced with lithium aluminum hydride to form the final product, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been studied for its potential use in the treatment of depression and anxiety disorders. In animal studies, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

Product Name

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

Molecular Formula

C19H21BrN2O

Molecular Weight

373.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide

InChI

InChI=1S/C19H21BrN2O/c1-14-12-17(6-7-18(14)20)21-19(23)9-11-22-10-8-15-4-2-3-5-16(15)13-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)

InChI Key

MXZOQPCVEZLXJI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.